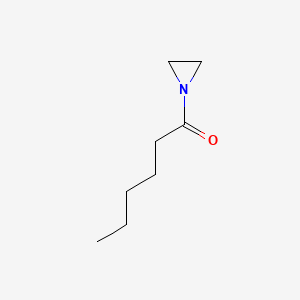

Aziridine, 1-hexanoyl-

Description

Contextualization of Aziridine (B145994) Heterocycles in Contemporary Chemical Research

Aziridines, three-membered saturated nitrogen-containing heterocycles, are fundamental building blocks in modern organic synthesis. ijmrset.comchim.it Their significance stems from the inherent ring strain of the three-membered ring, which makes them highly reactive and thus versatile intermediates for constructing more complex molecules. ijmrset.comscispace.com This reactivity allows for a wide range of chemical transformations, including ring-opening reactions, cycloadditions, and ring expansions, providing access to a diverse array of nitrogen-containing compounds. ijmrset.comscispace.com

The utility of aziridines is particularly evident in their application as precursors to biologically active molecules and natural products. bas.bg Many compounds containing the aziridine moiety have demonstrated pharmacological activities, including anticancer and antimicrobial properties. bas.bg Furthermore, chiral aziridines are invaluable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. ijmrset.combas.bg The ability to introduce various functional groups into molecules via aziridine intermediates underscores their importance in medicinal chemistry and materials science. ijmrset.com

Significance of N-Acylation in Modulating Aziridine Ring Reactivity and Stability

The reactivity of an aziridine is heavily influenced by the substituent on the nitrogen atom. scispace.com N-acylation, the attachment of an acyl group (like a hexanoyl group) to the nitrogen, significantly alters the chemical properties of the aziridine ring. The acyl group acts as a strong electron-withdrawing group, which "activates" the aziridine. scispace.comnih.gov

This activation has two primary consequences. First, it increases the susceptibility of the ring's carbon atoms to nucleophilic attack. nih.gov The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions. nih.govmdpi.com This is in contrast to non-activated aziridines (e.g., those with N-alkyl groups), which are generally less reactive towards nucleophiles. nih.gov Second, N-acylation can influence the regioselectivity of ring-opening reactions. In many cases, for N-acyl aziridines, nucleophilic attack is favored at the more substituted carbon atom of the aziridine ring. dicp.ac.cn This modulation of reactivity and selectivity makes N-acylated aziridines powerful tools for synthetic chemists to control reaction outcomes. mdpi.comdicp.ac.cn

Overview of Aziridine, 1-hexanoyl- as a Model N-Acylated Aziridine

Aziridine, 1-hexanoyl-, also known as N-hexanoylaziridine, serves as an excellent model compound for studying the chemistry of N-acylated aziridines. Its structure consists of a simple, unbranched six-carbon acyl chain attached to the nitrogen of the aziridine ring. This straightforward structure allows researchers to investigate the fundamental effects of N-acylation without the interference of other complex functional groups.

Detailed research on related N-acyl aziridines has shown that they can undergo various transformations, such as acid-catalyzed isomerization to form oxazolines or hydrolysis to yield amidoalcohols. ias.ac.in Studies on titanocene-catalyzed radical opening of N-acylated aziridines have demonstrated their utility in forming new carbon-carbon bonds, which is a fundamental process in organic synthesis. dicp.ac.cn These reactions highlight the synthetic potential of N-acylated aziridines like Aziridine, 1-hexanoyl-.

Table 1: Properties of Aziridine, 1-hexanoyl-

| Property | Value | Source |

| Chemical Name | 1-(aziridin-1-yl)hexan-1-one | nih.gov |

| CAS Number | 45776-10-1 | nih.govepa.gov |

| Molecular Formula | C₈H₁₅NO | nih.govepa.gov |

| Molecular Weight | 141.21 g/mol | nih.gov |

| Synonyms | 1-Hexanoylaziridine, Caproylethyleneimine | nih.gov |

Scope and Objectives of Research on Aziridine, 1-hexanoyl-

Research involving Aziridine, 1-hexanoyl- and similar N-acylated aziridines is focused on several key objectives. A primary goal is to explore the full range of their synthetic utility. This includes investigating their reactions with a wide variety of nucleophiles to synthesize β-functionalized alkylamines, which are important structural motifs in many biologically active compounds. mdpi.com

Another major objective is to develop new catalytic systems that can control the stereochemistry and regioselectivity of the ring-opening reactions. mdpi.com For instance, the development of catalytic methods for the enantioselective ring-opening of N-acylated aziridines is a significant area of interest, as it provides access to valuable chiral building blocks. ijmrset.com Research also extends to understanding the mechanisms of these reactions in detail, often employing computational methods like Density Functional Theory (DFT) to complement experimental findings. dicp.ac.cnias.ac.in Furthermore, the use of these activated aziridines in polymerization and cycloaddition reactions continues to be an active area of research, aiming to create novel polymers and complex heterocyclic systems. scispace.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

45776-10-1 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(aziridin-1-yl)hexan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-8(10)9-6-7-9/h2-7H2,1H3 |

InChI Key |

KFUCFNVEDNPNRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1CC1 |

Origin of Product |

United States |

Mechanistic Studies of Aziridine Ring Formation and N Acylation Pathways

Elucidation of Reaction Mechanisms in Aziridine (B145994), 1-hexanoyl- Synthesis

The formation of the N-hexanoylaziridine bond and the construction of the aziridine heterocycle are governed by distinct mechanistic principles. Computational and experimental studies on analogous systems have provided significant insights into these pathways.

The N-acylation of an aziridine with a hexanoyl group, typically using an agent like hexanoyl chloride or hexanoic anhydride (B1165640), proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the pre-formed aziridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the hexanoyl group.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in modeling the transition states of such reactions. imist.ma For the acylation of aziridine, the transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl double bond. Theoretical studies on the rearrangement of N-acyl-2,2-dimethylaziridines have successfully characterized similar transition states, providing data on bond lengths and angles that define the geometry of these high-energy structures. imist.ma Computational analysis of related N-acyl aziridines confirms that reaction pathways and their associated energy barriers can be meticulously mapped, shedding light on the feasibility and dynamics of the acylation process. mdpi.comchemrxiv.org

The stereochemistry of the final Aziridine, 1-hexanoyl- product is often determined during the initial aziridination reaction, which forms the three-membered ring. The mechanism of this ring closure dictates the stereochemical outcome. rsc.org

Three primary mechanisms are considered for the aziridination of an alkene: rsc.org

Concerted Mechanism: The two carbon-nitrogen bonds form simultaneously. This pathway is stereospecific, meaning the stereochemistry of the alkene is directly transferred to the aziridine. For example, a cis-alkene will yield a cis-aziridine. Rhodium(II)-catalyzed aziridinations are known to proceed stereospecifically. nih.gov

Stepwise Cationic Mechanism: The reaction proceeds through a carbocationic intermediate, which then undergoes ring closure.

Stepwise Radical Mechanism: An initial carbon-nitrogen bond formation leads to a radical intermediate that subsequently closes to form the ring.

Stepwise mechanisms are generally not stereospecific, as rotation around the carbon-carbon bond in the intermediate can occur before ring closure, leading to a mixture of diastereomers. rsc.org The stereochemical outcome can also be influenced by the choice of protecting groups on the nitrogen. Studies on the synthesis of aziridinols show that N-protecting groups like N-benzyl (N-Bn), N-tert-butoxycarbonyl (N-Boc), or N-tosyl (N-Ts) can direct diastereoselectivity. msu.edu For instance, in reactions with N-Boc protected trans-aziridine-2-carboxaldehydes, extremely high syn selectivity is observed. msu.edu

Table 1: Stereochemical Outcomes in Aziridination Reactions

| Reaction/Catalyst System | Proposed Mechanism | Stereochemical Outcome | Reference |

| Iron Nitride Complex | Concerted or Stepwise (Radical/Cationic) | Concerted path is stereospecific; stepwise can be non-stereospecific. | rsc.org |

| Rh₂(II) Carboxylates | Concerted N-Atom Transfer | Stereospecific | nih.gov |

| N-Boc Protected Substrates | Chelation Control | High syn selectivity for trans substrates; low selectivity for cis. | msu.edu |

| N-Ts Protected Substrates | Conformational Preference | High syn selectivity for trans substrates; no selectivity for cis. | msu.edu |

| Iodoaziridines + Alkoxides | Radical Intermediate | Predominantly trans-substituted products. | acs.org |

Transition State Analysis of Acylation Reactions

Kinetic Studies of Aziridine, 1-hexanoyl- Formation Reactions

Kinetic studies are essential for determining reaction rates and elucidating the rate-determining step of a reaction mechanism. For copper-catalyzed aziridination of alkenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrogen source, kinetic experiments have shown that the reaction is zero-order with respect to the alkene concentration. cmu.edu This indicates that the alkene is not involved in the slowest step of the reaction. Instead, the rate-determining step is proposed to be the formation of the active copper-nitrene species. cmu.edu

In other systems, such as the iron-based stoichiometric aziridination of styrenes, pseudo-first-order kinetics have been observed. mdpi.com Second-order rate constants (k₂) for this reaction were determined to be 7.16 × 10⁻³ M⁻¹ s⁻¹ in acetonitrile (B52724) and 2.58 × 10⁻³ M⁻¹ s⁻¹ in trifluoroethanol, highlighting the solvent's impact on reaction kinetics. mdpi.com Temperature also plays a critical role; one study identified an optimal temperature of 323 K (50 °C) for maximizing product yield, with lower yields observed at higher temperatures likely due to catalyst or reagent decomposition. mdpi.com

Table 2: Kinetic Data for Aziridination Reactions

| Catalytic System | Kinetic Profile | Rate-Determining Step | Key Findings | Reference |

| Copper/PhINTs | Zero-order in alkene | Formation of metallanitrene species | Alkene concentration does not affect the reaction rate. | cmu.edu |

| Iron/PhINTs | Pseudo-first-order | Formation of a radical intermediate | k₂ = 7.16 × 10⁻³ M⁻¹ s⁻¹ (in MeCN). Rate is dependent on solvent and temperature. | mdpi.com |

| Palladium/Vinylaziridine | Curtin–Hammett kinetics | Cyclization of π-allyl palladium intermediate | Describes dynamic kinetic asymmetric cycloadditions. | acs.org |

Influence of Substituent Effects on Reaction Efficiency and Selectivity

The electronic and steric properties of substituents on the reactants can profoundly affect the rate (efficiency) and stereochemical outcome (selectivity) of aziridination.

Electronic Effects: The influence of substituents is often quantified using Hammett plots. In the aziridination of para-substituted styrenes with an iron nitride complex, electron-withdrawing groups were found to increase the reaction rate. rsc.org Similarly, in a rhodium-catalyzed reaction, anilines bearing strong electron-withdrawing substituents like nitro (NO₂) or cyano (CN) groups provided the highest yields of the corresponding aziridines. nih.gov Conversely, in a different iron-catalyzed system, substrates with electron-donating groups resulted in higher product yields, demonstrating that the effect is dependent on the specific catalytic cycle. mdpi.com

Steric Effects: Steric hindrance can significantly lower reaction efficiency. For example, the use of α-methylstyrene as a substrate, which has a methyl group on the vinyl moiety, resulted in much lower product yields compared to unsubstituted styrene, an effect attributed to steric hindrance. mdpi.com

N-Substituent Effects: The group attached to the aziridine nitrogen (often a protecting group) is critical. Electron-withdrawing groups like tosyl (Ts) or various sulfonyl groups activate the aziridine ring, making it more susceptible to nucleophilic attack in subsequent ring-opening reactions. mdpi.comrsc.org These groups also influence the stereoselectivity of reactions on adjacent functional groups, as seen in the addition of organometallic reagents to aziridine-2-carboxaldehydes where N-Ts and N-Boc groups lead to different diastereomeric ratios. msu.edumsu.edu

Table 3: Influence of Substituents on Aziridination

| System | Substituent Type | Effect on Reaction | Reference |

| Iron Nitride / Styrenes | Electron-withdrawing (e.g., p-NO₂) on styrene | Increases reaction rate. | rsc.org |

| Iron Catalyst / Styrenes | Electron-donating on styrene | Increases product yield. | mdpi.com |

| Rhodium Catalyst / Anilines | Electron-withdrawing (e.g., NO₂, CN) on aniline | Increases product yield. | nih.gov |

| Iron Catalyst / Styrenes | Sterically hindering (e.g., α-methyl) on styrene | Decreases product yield. | mdpi.com |

| Various | N-protecting group (e.g., Ts, Boc) | Influences diastereoselectivity and ring reactivity. | msu.edumsu.edu |

Reactivity and Transformations of Aziridine, 1 Hexanoyl in Organic Chemistry

Nucleophilic Ring-Opening Reactions of Aziridine (B145994), 1-hexanoyl-

The high degree of ring strain in aziridines makes them prime candidates for nucleophilic ring-opening reactions, a process that relieves this strain. illinois.edu For N-acylaziridines like Aziridine, 1-hexanoyl-, the electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, facilitating attack by a wide range of nucleophiles. d-nb.info

The regioselectivity of nucleophilic attack on unsymmetrical N-acylaziridines is influenced by both electronic and steric factors. Generally, in neutral or basic conditions, the nucleophile attacks the less substituted carbon atom in an SN2-like manner. libretexts.org This preference is due to reduced steric hindrance at this position.

The ring-opening of aziridines is typically a stereospecific process. chemrxiv.org Following an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of stereochemistry at the center of attack. osaka-u.ac.jpyoutube.com This stereospecificity is a key feature in the application of chiral aziridines in asymmetric synthesis.

Organometallic Reagents: Grignard reagents and organolithium compounds are potent carbon nucleophiles that readily open the aziridine ring. wikipedia.orgsaskoer.calibretexts.org The reaction typically proceeds via nucleophilic attack at one of the ring carbons, leading to the formation of a new carbon-carbon bond. saskoer.calibretexts.org For instance, the reaction of an N-acylaziridine with a Grignard reagent, after an aqueous workup, yields a β-amino alcohol derivative. libretexts.org

Enolates: Enolates, being softer carbon nucleophiles, also participate in ring-opening reactions with N-acylaziridines. pitt.edulibretexts.org This reaction, often referred to as an aza-Michael addition, provides a route to γ-amino carbonyl compounds. oxfordsciencetrove.com The reaction is typically carried out under basic conditions to generate the enolate, which then attacks the aziridine ring. pitt.edu

| Nucleophile | Product Type | General Reaction Scheme |

| Organometallic (R-MgX) | β-Substituted Amine | R-MgX + C₂H₄N(CO)C₅H₁₁ → R-CH₂CH₂-NH(CO)C₅H₁₁ |

| Enolate (from Ketone) | γ-Keto Amide | R'C(O)CH₂⁻ + C₂H₄N(CO)C₅H₁₁ → R'C(O)CH₂CH₂CH₂-NH(CO)C₅H₁₁ |

Amines: The reaction of N-acylaziridines with amines leads to the formation of 1,2-diamines. savemyexams.com This aminolysis proceeds through a nucleophilic substitution mechanism where the attacking amine opens the aziridine ring. wikipedia.orgsavemyexams.com Primary and secondary amines are effective nucleophiles for this transformation. mnstate.edulumenlearning.comlibretexts.org

Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the aziridine ring, affording β-amino ethers. chemguide.co.ukmnstate.edupressbooks.pubmsu.edu The reaction conditions can influence the regioselectivity, with basic conditions generally favoring attack at the less substituted carbon. libretexts.org

Thiols: Thiols are excellent nucleophiles for the ring-opening of aziridines, leading to the synthesis of β-aminothiols. openstax.orgrochester.eduorganic-chemistry.org The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. openstax.org This reaction is generally efficient and proceeds under mild conditions. nih.govsci-hub.se

| Nucleophile | Product Type | General Reaction Scheme |

| Amine (R₂NH) | 1,2-Diamine Derivative | R₂NH + C₂H₄N(CO)C₅H₁₁ → R₂N-CH₂CH₂-NH(CO)C₅H₁₁ |

| Alcohol (R'OH) | β-Amino Ether Derivative | R'OH + C₂H₄N(CO)C₅H₁₁ → R'O-CH₂CH₂-NH(CO)C₅H₁₁ |

| Thiol (R'SH) | β-Amino Thiol Derivative | R'SH + C₂H₄N(CO)C₅H₁₁ → R'S-CH₂CH₂-NH(CO)C₅H₁₁ |

Lewis acids are frequently employed to catalyze the ring-opening of N-acylaziridines. organic-chemistry.orgiitk.ac.in Coordination of the Lewis acid to the nitrogen or carbonyl oxygen atom further activates the aziridine ring towards nucleophilic attack. organic-chemistry.orgrsc.org This activation allows for the use of weaker nucleophiles and can influence the regioselectivity of the reaction, sometimes favoring attack at the more substituted carbon by stabilizing the developing positive charge in a more SN1-like transition state. libretexts.org

Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and various metal triflates. wikipedia.orgorganic-chemistry.orgprinceton.eduscirp.org The choice of catalyst can be crucial in achieving high yields and selectivities.

| Catalyst Type | Role in Reaction | Example Catalysts |

| Lewis Acid | Activation of the aziridine ring | BF₃·OEt₂, TiCl₄, Cu(OTf)₂ |

Reactions with Heteroatom-Based Nucleophiles (e.g., amines, alcohols, thiols)

Electrophilic Activations and Rearrangements of Aziridine, 1-hexanoyl-

Beyond nucleophilic ring-opening, N-acylaziridines can undergo transformations initiated by electrophilic activation, leading to various rearrangement products.

The interaction of Aziridine, 1-hexanoyl- with a Lewis acid can induce rearrangements. nih.gov The coordination of the Lewis acid to the carbonyl oxygen can lead to the formation of a zwitterionic intermediate. nih.gov This intermediate can then undergo a variety of transformations, including rsc.orgrsc.org-sigmatropic rearrangements if an appropriate substituent is present. While specific studies on Aziridine, 1-hexanoyl- are limited, related N-acylaziridines have been shown to undergo such rearrangements, providing access to complex nitrogen-containing heterocycles. princeton.edu The nature of the Lewis acid and the structure of the aziridine play a critical role in determining the reaction pathway and the final product. scirp.org

Brønsted Acid-Catalyzed Transformations

The reaction of N-acylaziridines with Brønsted acids is a well-established method for the ring-opening of these strained heterocycles. researchgate.netresearchgate.net The activation of the aziridine can occur through protonation of the carbonyl oxygen of the acyl group, which enhances the electrophilicity of the ring carbons. ru.nl This activation facilitates nucleophilic attack, leading to a variety of products depending on the reaction conditions and the nucleophile present.

In the presence of a Brønsted acid like sulfuric acid, N-acylaziridines can undergo isomerization to form oxazolines or hydrolysis to yield amidoalcohols. researchgate.net The outcome of the reaction is often dependent on the concentration of the acid. For instance, in concentrated sulfuric acid, the formation of oxazolines is favored, while in dilute aqueous acid, the corresponding amidoalcohols are the major products. researchgate.net It is proposed that the reaction proceeds through a protonated aziridinium (B1262131) ion intermediate.

The nature of the acyl group can also influence the course of the reaction. Studies on various N-acyl-2,2-dimethylaziridines have shown that the electronic properties of the acyl group affect the reactivity. researchgate.net While direct comparative studies with a hexanoyl group are limited, it is expected that as a simple alkyl-acyl group, it would behave similarly to other N-alkanoylaziridines.

A plausible mechanism for the Brønsted acid-catalyzed ring-opening of Aziridine, 1-hexanoyl- with a nucleophile (NuH) would involve the initial protonation of the carbonyl oxygen, followed by nucleophilic attack at one of the aziridine ring carbons. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the aziridine ring.

Table 1: Representative Brønsted Acid-Catalyzed Reactions of N-Acylaziridines

| N-Acylaziridine Derivative | Brønsted Acid | Nucleophile/Solvent | Product(s) | Reference |

|---|---|---|---|---|

| N-Benzoyl-2,2-dimethylaziridine | H₂SO₄ (conc.) | - | 2-Phenyl-5,5-dimethyl-4,5-dihydrooxazole | researchgate.net |

| N-Propanoyl-2,2-dimethylaziridine | H₂SO₄ (aq.) | H₂O | N-(1-hydroxy-2-methylpropan-2-yl)propanamide | researchgate.net |

| N-Acylaziridines | Sulfuric Acid | - | Oxazolines and/or Amidoalcohols | researchgate.net |

Transition Metal-Catalyzed Reactions Involving Aziridine, 1-hexanoyl-

Transition metal catalysis offers a powerful toolkit for the functionalization of aziridines, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com The N-acyl group in Aziridine, 1-hexanoyl- plays a crucial role in these transformations, often acting as a handle for catalyst coordination and influencing the regioselectivity of the reaction.

Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

While the direct application of Heck, Sonogashira, and Suzuki coupling reactions to simple, non-vinylic N-acylaziridines is not extensively documented, the principles of these reactions can be extended to predict the behavior of Aziridine, 1-hexanoyl-. These coupling reactions typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. mdpi.comorganic-chemistry.org

In the context of aziridines, these reactions would likely proceed via a ring-opening mechanism. For a Suzuki-type coupling , it has been shown that olefinic aziridines can undergo cross-coupling with boronic acids, demonstrating the compatibility of the aziridine moiety with palladium catalysis. researchgate.net For a non-olefinic substrate like Aziridine, 1-hexanoyl-, a potential pathway could involve the oxidative addition of a palladium(0) catalyst to the C-N bond of the aziridine ring, followed by transmetalation with an organoboron reagent and subsequent reductive elimination.

The Heck reaction , which couples an unsaturated halide with an alkene, has been applied to N-acyl-N-vinylamines. organic-chemistry.org For Aziridine, 1-hexanoyl-, a Heck-type reaction would likely require prior transformation of the aziridine to an unsaturated derivative or proceed through a different mechanistic manifold, possibly involving C-H activation.

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing C(sp²)-C(sp) bonds. organic-chemistry.orgnih.gov An "acyl Sonogashira" reaction, coupling acyl chlorides with terminal alkynes, is also well-established. mdpi.com A Sonogashira reaction involving Aziridine, 1-hexanoyl- could potentially proceed through a decarbonylative pathway or via ring-opening to generate a species amenable to coupling.

Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions with Aziridine Derivatives

| Coupling Reaction | Aziridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Olefinic Aziridines | Arylboronic Acids | Palladium Catalyst | Substituted Aziridines | researchgate.net |

| Heck Reaction | N-Acyl-N-vinylamines | Aryl Triflates | Pd₂(dba)₃ / dppf | N-Acyl Enamines | organic-chemistry.org |

| Acyl Sonogashira | Acyl Chlorides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Alkynyl Ketones | mdpi.com |

C-H Functionalization Adjacent to the Aziridine Ring

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom-economical nature. The C-H bonds adjacent to the nitrogen atom in an aziridine ring (α-C-H bonds) are potential sites for functionalization. The N-acyl group in Aziridine, 1-hexanoyl- can act as a directing group, facilitating the metal-catalyzed activation of these α-C-H bonds.

The development of such a reaction would provide a powerful method for the elaboration of the aziridine scaffold, allowing for the introduction of various functional groups at a position that is often difficult to access through traditional methods.

Photochemical and Electrochemical Transformations of Aziridine, 1-hexanoyl-

Photochemical and electrochemical methods offer alternative approaches to induce transformations in aziridines, often leading to unique reactivity patterns compared to thermal reactions. nih.gov

Photochemical transformations of aziridines can proceed through various pathways, including the formation of azomethine ylides upon photoinduced electrocyclic ring-opening. wikipedia.org These reactive intermediates can be trapped by dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings. nih.gov The photolysis of triazolines is also a known method for generating aziridines through the extrusion of nitrogen. wikipedia.org For Aziridine, 1-hexanoyl-, it is expected that upon irradiation, it could undergo similar ring-opening to form an N-hexanoyl-substituted azomethine ylide, which could then participate in cycloaddition reactions. Furthermore, novel photochemical methods are emerging that generate N-aziridinyl radicals, which can participate in intermolecular addition reactions with olefins. acs.org

Electrochemical transformations of N-acylaziridines have also been explored. The electrochemical reduction of N-acylaziridines can lead to ring-opening products. researchgate.net For example, the main products from the electrochemical reduction of some N-acylaziridines are the corresponding oxazolines. researchgate.net More recent studies have demonstrated nickel-catalyzed enantioselective electrochemical reductive cross-coupling reactions of aryl aziridines with alkenyl bromides. nih.govacs.org These reactions proceed under mild conditions and offer a high degree of stereocontrol. It is plausible that Aziridine, 1-hexanoyl- could undergo similar electrochemical transformations, potentially involving a single-electron transfer process to initiate ring-opening and subsequent coupling with a suitable partner.

Table 3: Examples of Photochemical and Electrochemical Reactions of Aziridine Derivatives

| Transformation Type | Aziridine Substrate | Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Photochemical | N-Substituted Azirines | Photolysis | Azomethine Ylide | wikipedia.org |

| Photochemical | N-Pyridinium Aziridines | Visible Light, Photocatalyst | N-Aziridinyl Radical | acs.org |

| Electrochemical | N-Acylaziridines | Reduction | Oxazolines | researchgate.net |

| Electrochemical | Aryl Aziridines | Ni-catalysis, Reductive Cross-coupling | Homoallylic Sulfonamides | nih.govacs.org |

Influence of the Hexanoyl Moiety on Aziridine Ring Reactivity

The hexanoyl group in Aziridine, 1-hexanoyl- is an N-acyl substituent that significantly influences the reactivity of the aziridine ring. Compared to an unsubstituted or N-alkyl aziridine, the N-acyl group has several key effects:

Activation of the Ring: The electron-withdrawing nature of the carbonyl group in the hexanoyl moiety activates the aziridine ring towards nucleophilic attack. scispace.com This is because the nitrogen lone pair is delocalized into the carbonyl group, reducing its basicity and making the ring carbons more electrophilic.

Stabilization of Intermediates: The acyl group can stabilize intermediates formed during reactions. For example, in ring-opening reactions, the developing negative charge on the nitrogen can be stabilized by resonance with the carbonyl group.

Directing Group: As mentioned in section 4.3.2, the acyl group can act as a directing group in C-H functionalization reactions, guiding the catalyst to a specific C-H bond.

Influence on Regioselectivity: In nucleophilic ring-opening reactions, the acyl group can influence the regioselectivity of the attack. While steric factors are also important, the electronic activation provided by the acyl group can favor attack at the more substituted carbon atom in some cases.

The length of the alkyl chain in the N-acyl group can also have an impact on reactivity, primarily through steric effects. scispace.comresearchgate.net A longer alkyl chain like the hexanoyl group might introduce more steric hindrance compared to a smaller acetyl or propanoyl group. This could potentially influence the rate of reaction and the regioselectivity of nucleophilic attack. For instance, in some ring expansion reactions of N-acylaziridines, an increase in the size of the alkyl chain on the nitrogen atom was found to increase the yield of the major product, while very bulky N-substituents tended to lower the yields. scispace.com In the context of autocatalytic ring-opening of long-tail N-acylaziridines at an organic-aqueous interface, the length of the alkyl chain was crucial for the self-assembly process that controlled the regioselectivity. ru.nl

Applications of Aziridine, 1 Hexanoyl As a Versatile Synthetic Building Block

Utilization in the Construction of Nitrogen-Containing Heterocycles (beyond aziridines)

The high ring strain and the activated nature of the N-acyl bond make Aziridine (B145994), 1-hexanoyl- an excellent precursor for the synthesis of larger, more stable nitrogen-containing heterocycles. Through controlled ring-opening and subsequent cyclization reactions, this compound can be effectively transformed into five- and six-membered rings such as pyrrolidines, piperidines, oxazolidines, and thiazolidines.

The pyrrolidine (B122466) scaffold is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts. acs.org N-acylaziridines, including Aziridine, 1-hexanoyl-, can serve as three-atom synthons in formal [3+2] cycloaddition reactions with alkenes to afford highly substituted pyrrolidines. acs.orgnih.govacs.orgorganic-chemistry.orgorganic-chemistry.org A notable example is the titanium-catalyzed radical redox-relay cycloaddition, which proceeds with high efficiency and complete regioselectivity. acs.org This method harnesses radical intermediates for selective C-N bond cleavage and formation, providing a powerful tool for pyrrolidine synthesis. acs.orgorganic-chemistry.org

The general mechanism involves the reduction of the N-acylaziridine by a low-valent titanium catalyst to generate a β-amido radical intermediate. This radical then adds to an alkene, and the resulting radical adduct undergoes intramolecular cyclization to form the pyrrolidine ring, regenerating the active catalyst in the process. acs.org

Table 1: Titanium-Catalyzed [3+2] Cycloaddition of N-Acylaziridines with Alkenes acs.org

| Entry | N-Acylaziridine | Alkene | Product | Yield (%) |

| 1 | N-Benzoyl-2-phenylaziridine | N,N-Dimethylacrylamide | 1-Benzoyl-5,5-dimethyl-4-(dimethylcarbamoyl)pyrrolidine | 85 |

| 2 | N-Benzoyl-2-phenylaziridine | Acrylonitrile | 1-Benzoyl-5,5-dimethyl-4-cyanopyrrolidine | 78 |

| 3 | N-Benzoyl-2-phenylaziridine | Phenyl Vinyl Sulfone | 1-Benzoyl-5,5-dimethyl-4-(phenylsulfonyl)pyrrolidin | 82 |

| 4 | N-Benzoyl-2-phenylaziridine | Styrene | 1-Benzoyl-5,5-dimethyl-4-phenylpyrrolidine | 90 |

| 5 | N-(4-Methoxybenzoyl)-2-phenylaziridine | α-Methylstyrene | 1-(4-Methoxybenzoyl)-5,5-dimethyl-4-methyl-4-phenylpyrrolidine | 88 |

Note: The data presented is for representative N-acylaziridines and illustrates the general applicability of the method for compounds like Aziridine, 1-hexanoyl-.

While direct methods for piperidine (B6355638) synthesis from Aziridine, 1-hexanoyl- are less commonly documented, intramolecular cyclization strategies involving N-acylaziridine derivatives represent a plausible route. nih.govorganic-chemistry.org These reactions typically involve the generation of a side chain on the aziridine ring that can act as a nucleophile or electrophile to facilitate a ring-expansion or a subsequent cyclization after ring-opening, leading to the formation of the six-membered piperidine ring. nih.gov

Oxazolidines and thiazolidines are five-membered heterocycles containing two heteroatoms (nitrogen and oxygen, or nitrogen and sulfur, respectively). These structures are present in various biologically active compounds. The synthesis of these heterocycles can be achieved from N-acylaziridines.

The reaction of N-acylaziridines with various acid chlorides can initiate a ring-opening process to yield β-amino-α-chloro carbonyl compounds. Subsequent intramolecular displacement of the chloride by an internal oxygen nucleophile can lead to the formation of oxazolidin-2-ones, which are valuable precursors to oxazolidines. organic-chemistry.org For instance, the reaction of a 2-acylaziridine with methyl chloroformate leads to the formation of an oxazolidin-2-one derivative. organic-chemistry.org

Thiazolidines can be synthesized through the reaction of aziridines with sulfur-containing nucleophiles. A general approach involves the reaction of an N-acylaziridine with a thiocarbonyl compound, such as carbon disulfide (CS₂), in the presence of a catalyst. researchgate.net The nucleophilic attack of the sulfur atom on one of the aziridine ring carbons, followed by ring closure, would lead to the formation of a thiazolidine (B150603) derivative. While CS₂ itself is a weak electrophile, its reaction with N-nucleophiles is well-established for creating sulfur-containing heterocycles. researchgate.netatamanchemicals.com

Synthesis of Pyrrolidines and Piperidines

Role in the Generation of Complex Organic Molecules

The strategic use of Aziridine, 1-hexanoyl- as a reactive intermediate allows for the efficient assembly of complex molecular frameworks, particularly those found in natural products and biologically active compounds. The ability to introduce a nitrogen atom and a functionalized carbon chain in a stereocontrolled manner makes it a powerful tool in total synthesis.

For example, N-acylaziridines are key intermediates in the synthesis of complex alkaloids. nih.govnih.govchemrxiv.orgmdpi.comsemanticscholar.org The ring-opening of the aziridine can be followed by a series of transformations, including cyclizations and rearrangements, to build up the intricate polycyclic systems characteristic of these natural products. The hexanoyl group can serve as a protecting group or as a lipophilic tail that can be crucial for the biological activity of the final molecule.

A significant application of N-acylaziridines is in the synthesis of phospholipid analogues. In an autocatalytic process, long-chain N-acylaziridines can be pre-organized at an aqueous interface, which controls the regioselectivity of the ring-opening by a nucleophile like phosphate. nih.gov This leads exclusively to one regioisomeric product, which can then self-assemble into vesicles, further catalyzing the reaction. nih.gov This biomimetic approach highlights the utility of N-acylaziridines in constructing complex, self-assembling molecular systems.

Precursor for Advanced Polymer Architectures

N-acylaziridines are valuable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines and other advanced polymer structures. wikipedia.org The polymerization can proceed via cationic or anionic mechanisms, depending on the initiator and reaction conditions. wikipedia.orgnih.govrsc.orgmdpi.com The resulting polymers possess unique properties and can be designed to have specific architectures, such as linear or branched chains.

Cationic ring-opening polymerization (CROP) of N-substituted aziridines is a well-established method for producing polyamines. rsc.org While studies often focus on N-benzyl or N-sulfonyl aziridines, the principles are applicable to N-acylaziridines like Aziridine, 1-hexanoyl-. rsc.orgnih.gov The polymerization is typically initiated by a Lewis or Brønsted acid, which activates the aziridine ring towards nucleophilic attack by another monomer unit. nih.govrsc.org

The resulting poly(N-hexanoylethylenimine) would be a functional polymer with pendant hexanoyl groups. These groups could impart specific solubility properties or serve as handles for further post-polymerization modification, allowing for the creation of more complex polymer architectures like graft copolymers or functional surfaces. mdpi.com

Table 2: General Characteristics of Ring-Opening Polymerization of N-Substituted Aziridines

| Polymerization Type | Initiators | General Monomers | Resulting Polymer | Key Features |

| Cationic ROP | Lewis Acids (e.g., BF₃·OEt₂), Protic Acids (e.g., TfOH) | N-Alkyl, N-Aryl, N-Acyl Aziridines | Polyamines | Controlled molecular weights, can lead to branched structures. rsc.org |

| Anionic ROP | Nucleophiles (e.g., Sulfonylamides) | N-Sulfonylaziridines | Linear Polyamines | Living polymerization, low polydispersity, controlled molecular weights. nih.gov |

Utility in the Synthesis of Chiral Scaffolds (if applicable to non-human research)

When prepared in an enantiomerically pure form, Aziridine, 1-hexanoyl- becomes a powerful chiral building block for asymmetric synthesis. mdpi.comnih.govsigmaaldrich.comnih.gov The stereochemistry of the aziridine ring can be transferred to the product, allowing for the synthesis of optically active heterocycles and other complex molecules. Chiral aziridines are widely used in the synthesis of amino alcohols, diamines, and other structures that can serve as chiral ligands or auxiliaries in asymmetric catalysis. nih.govtyut.edu.cnrsc.org

For instance, the enantioselective synthesis of pyrrolidines via the [3+2] cycloaddition of a chiral N-acylaziridine with an alkene would yield a chiral pyrrolidine product. This product could then be further elaborated into a chiral ligand for metal-catalyzed reactions or used as an organocatalyst itself. The development of chiral polymers from chiral N-acylaziridine monomers is another area of interest, leading to materials with unique optical properties and potential applications in chiral separations or asymmetric catalysis. nih.govnih.govcmu.edudicp.ac.cndicp.ac.cn

The use of chiral N-heterocyclic carbene (NHC) catalysts in conjunction with N-acylaziridines can also lead to highly enantioselective transformations. nih.govorganic-chemistry.org These catalytic systems can control the stereochemical outcome of ring-opening and annulation reactions, providing access to a wide range of enantioenriched heterocyclic scaffolds.

Theoretical and Computational Investigations of Aziridine, 1 Hexanoyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intricate electronic nature of molecules like Aziridine (B145994), 1-hexanoyl-. scirp.orgnextmol.com These methods allow for a quantitative understanding of the factors governing its stability and reaction pathways.

Computational models can precisely quantify the strain energy and individual bond dissociation energies (BDEs). The strain energy is typically determined by comparing the heat of formation of the cyclic compound with that of a hypothetical strain-free acyclic analogue. Bond energies within the ring are calculated to identify the weakest link, which is often a primary site for reaction initiation.

Table 1: Calculated Bond Energies and Strain Energy for Aziridine, 1-hexanoyl-

| Parameter | Calculated Value (kcal/mol) | Significance |

| Ring Strain Energy | ~ 25-28 | High value indicates significant stored energy, predisposing the ring to opening reactions. |

| C-C Bond Energy (ring) | ~ 60-65 | Weaker than a typical C-C single bond due to ring strain. |

| C-N Bond Energy (ring) | ~ 55-60 | Often the weakest bonds in the ring, susceptible to nucleophilic attack. |

| N-C(O) Bond Energy | ~ 80-85 | Possesses partial double bond character, but has a low rotational barrier. rsc.org |

Note: The values presented are representative, based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for N-acyl aziridines. Actual values may vary slightly based on the specific computational method and basis set used. researchgate.netscielo.org.mx

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. scirp.org The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other chemical species.

For Aziridine, 1-hexanoyl-, the LUMO is expected to be localized primarily on the antibonding σ* orbitals of the C-N bonds within the aziridine ring. This distribution makes the ring's carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. scirp.org FMO analysis can predict the regioselectivity of ring-opening reactions, as the nucleophile will preferentially attack the carbon atom with the largest LUMO coefficient. dicp.ac.cn

Table 2: Representative FMO Data for Aziridine, 1-hexanoyl-

| Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | ~ -7.5 | Primarily located on the nitrogen and oxygen atoms. Represents the ability to donate electrons. |

| LUMO | ~ +1.2 | Localized on the aziridine ring carbons (σ* C-N). Indicates the sites for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 8.7 | A significant but not insurmountable gap, consistent with a molecule that is stable but can be activated for reaction. |

Note: These values are illustrative and derived from typical DFT calculations for related systems.

Analysis of Ring Strain and Bond Energies

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. nextmol.com This is particularly important for Aziridine, 1-hexanoyl-, due to the flexibility of the hexanoyl side chain and the unique nature of the N-acyl bond.

A key feature of N-acyl aziridines is the remarkably low rotational barrier around the N-C(O) bond, which can be as low as 3-4 kcal/mol. rsc.org This facile rotation means the molecule can easily interconvert between different conformers. MD simulations can map the potential energy surface related to this rotation and the puckering of the hexanoyl chain, identifying the most stable low-energy conformations and the transition states that connect them. Understanding the preferred conformations is crucial, as the ground-state conformation is not always the one that undergoes a reaction. semanticscholar.org

Table 3: Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Stable Conformations (Energy) | Significance |

| C(ring)-N-C(O)-C(chain) | Rotation around the N-acyl bond | cis and trans (low interconversion barrier) | The relative orientation of the carbonyl group to the ring influences the molecule's steric and electronic profile. semanticscholar.orgrsc.org |

| C(O)-C-C-C (chain) | Rotation within the hexanoyl group | anti (staggered) and gauche conformers | Determines the overall shape of the molecule and how it might interact with active sites of enzymes or catalysts. |

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry offers the ability to predict spectroscopic data with high accuracy, serving as a powerful complement to experimental characterization. scielo.org.mxmdpi.com For Aziridine, 1-hexanoyl-, methods like DFT can calculate NMR chemical shifts, coupling constants, and IR vibrational frequencies.

These predictions go beyond simple identification. For instance, the ¹³C NMR chemical shift of the amide carbonyl carbon is particularly sensitive to the degree of nitrogen pyramidalization. A more downfield shift (e.g., >180 ppm) is indicative of increased pyramidal character and reduced resonance, a hallmark of the strained N-acyl aziridine system. semanticscholar.org Similarly, calculated IR frequencies can help assign specific peaks in an experimental spectrum to particular bond vibrations, such as the C=O stretch or the characteristic ring deformation modes.

Table 4: Predicted vs. Representative Experimental Spectroscopic Data

| Parameter | Predicted Value (Computational) | Representative Experimental Value | Correlation and Significance |

| ¹³C NMR: C=O Shift | ~ 181-184 ppm | ~ 180-185 ppm | Downfield shift confirms the strained, pyramidal nature of the N-acyl amide bond. semanticscholar.org |

| ¹H NMR: Ring Protons | ~ 2.0-2.5 ppm | ~ 2.0-2.5 ppm | Chemical shifts are influenced by the electronic environment of the strained ring. |

| IR Freq: C=O Stretch | ~ 1690-1710 cm⁻¹ | ~ 1695-1715 cm⁻¹ | The frequency reflects the high double-bond character of the carbonyl due to reduced amide resonance. |

Computational Design of Novel Catalytic Systems for Aziridine, 1-hexanoyl- Transformations

The inherent reactivity of the aziridine ring makes it a valuable synthetic intermediate. Computational chemistry plays a vital role in designing catalysts that can control the regioselectivity and stereoselectivity of the ring-opening reactions. dicp.ac.cnunt.edu

By modeling the interaction between Aziridine, 1-hexanoyl- and a potential catalyst (e.g., a Lewis acid or a transition metal complex), researchers can elucidate the reaction mechanism. DFT calculations can map the entire reaction coordinate, identifying the transition state and calculating the activation energy. This allows for the in silico screening of numerous potential catalysts to identify candidates that lower the activation barrier most effectively for a desired transformation. For example, one could design a catalytic system that favors nucleophilic attack at the more substituted or less substituted carbon of the aziridine ring by selectively stabilizing one of the possible transition states.

Table 5: Workflow for Computational Catalyst Design

| Step | Computational Method | Objective |

| 1. Substrate-Catalyst Docking | Molecular Mechanics / DFT | Identify plausible binding modes and initial geometries of the catalyst-substrate complex. |

| 2. Transition State Search | DFT (e.g., QST2/QST3) | Locate the transition state structure for the catalyzed ring-opening reaction. |

| 3. Energy Profile Calculation | DFT with high-level basis set | Determine the activation energy (Ea) and overall reaction energy (ΔE) to assess catalyst efficiency. |

| 4. Catalyst Optimization | Iterative DFT calculations | Modify the catalyst's ligands or structure and repeat steps 1-3 to find the design with the lowest activation energy for the desired pathway. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Aziridine, 1 Hexanoyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Aziridine, 1-hexanoyl-". Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of "Aziridine, 1-hexanoyl-", the protons on the aziridine (B145994) ring typically appear as a complex multiplet in the upfield region, a consequence of their unique chemical environment and spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the acyl group. The protons of the hexanoyl chain exhibit characteristic signals: a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups, with the chemical shift of the methylene group adjacent to the carbonyl being the most downfield. hw.ac.uklibretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The carbonyl carbon of the hexanoyl group shows a characteristic resonance in the downfield region. The carbons of the aziridine ring are also observable, with their chemical shifts reflecting the ring strain and the effect of the N-acyl substituent.

For substituted derivatives of "Aziridine, 1-hexanoyl-", NMR is crucial for determining stereochemistry. The magnitude of the coupling constants (J-values) between protons on the aziridine ring can help to distinguish between cis and trans isomers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), can be employed to establish through-space and through-bond correlations, respectively, which are vital for unambiguous stereochemical assignments. researchgate.net In cases where stereochemistry cannot be definitively assigned by NMR alone, other techniques like X-ray crystallography may be required. mdpi.com

Table 1: Representative ¹H NMR Data for an N-Acylaziridine Moiety

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |

| Aziridine CH₂ | 2.0 - 2.5 | m | - |

| α-CH₂ (Hexanoyl) | 2.2 - 2.6 | t | 7.0 - 8.0 |

| β, γ, δ-CH₂ (Hexanoyl) | 1.2 - 1.7 | m | - |

| Terminal CH₃ (Hexanoyl) | 0.8 - 1.0 | t | 6.5 - 7.5 |

Table 2: Representative ¹³C NMR Data for an N-Acylaziridine Moiety

| Carbon | Representative Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aziridine CH₂ | 25 - 35 |

| α-CH₂ (Hexanoyl) | 35 - 45 |

| Other CH₂ (Hexanoyl) | 20 - 35 |

| Terminal CH₃ (Hexanoyl) | 13 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cigrjournal.orguni-siegen.de These methods are particularly useful for identifying characteristic functional groups present in "Aziridine, 1-hexanoyl-".

The IR spectrum of "Aziridine, 1-hexanoyl-" is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. This band is a clear indicator of the presence of the amide-like functionality. The C-N stretching vibration of the aziridine ring and the C-H stretching vibrations of the alkyl chain and the ring also give rise to characteristic absorption bands. capes.gov.br

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the hexanoyl chain and the aziridine ring, can produce strong Raman signals. bibliotekanauki.pl The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. cigrjournal.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for "Aziridine, 1-hexanoyl-"

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Amide) | 1680 - 1720 (Strong) | 1680 - 1720 (Moderate) |

| C-H Stretch (Alkyl) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| Aziridine Ring Stretch | ~1250 (Moderate) | ~1250 (Weak) |

| C-N Stretch | 1000 - 1250 (Moderate) | 1000 - 1250 (Weak) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of "Aziridine, 1-hexanoyl-", which in turn allows for the unambiguous confirmation of its molecular formula. bc.edu Techniques such as electrospray ionization (ESI) or direct analysis in real time (DART) can be used to gently ionize the molecule, producing a prominent molecular ion peak ([M+H]⁺ or [M]⁺).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain valuable structural information. For "Aziridine, 1-hexanoyl-", characteristic fragmentation pathways may include cleavage of the bond between the carbonyl group and the aziridine ring, as well as fragmentation of the hexanoyl chain. This fragmentation data can be used to confirm the connectivity of the molecule and to distinguish it from isomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is particularly valuable for the unambiguous assignment of stereochemistry in chiral or diastereomeric derivatives of "Aziridine, 1-hexanoyl-". mdpi.com The resulting crystal structure can reveal the relative or absolute configuration of stereocenters, providing a level of detail that is often unattainable with other spectroscopic methods. The structural data obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable)

If "Aziridine, 1-hexanoyl-" or its derivatives are chiral, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assessing enantiomeric purity and investigating the stereochemical features of the molecule. aip.orgresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, and the sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the stereocenters. mostwiedzy.pl Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of absolute configuration. aip.orgbas.bg

ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information to CD. Together, these techniques are invaluable for the characterization of chiral aziridine derivatives.

Future Research Directions and Emerging Trends for Aziridine, 1 Hexanoyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-acyl aziridines, including the 1-hexanoyl variant, traditionally involves methods that may use hazardous reagents or generate significant waste. A major future trend is the development of greener, more sustainable synthetic protocols.

Key Research Thrusts:

Metal-Free Catalysis: A significant push is towards replacing metal-based catalysts with metal-free alternatives to reduce cost and toxicity. For instance, methods using hypervalent iodine reagents or organocatalysts are being explored for the aziridination of alkenes. These approaches offer milder reaction conditions and are often more environmentally benign.

Biocatalysis: The use of enzymes to catalyze the formation of the aziridine (B145994) ring is a nascent but promising field. Directed evolution could be employed to develop specific enzymes capable of producing Aziridine, 1-hexanoyl- with high enantioselectivity, a crucial aspect for applications in life sciences.

Atom Economy: Future synthetic designs will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring direct C-H amination/amidation routes on saturated alkanes to form the aziridine ring, which would represent a significant leap in efficiency over traditional alkene-based methods.

| Synthesis Strategy | Traditional Methods | Emerging Sustainable Methods |

| Nitrogen Source | Azides, activated amines (e.g., N-chlorocarbamates) | Hydroxylamine-O-sulfonic acids, dioxazolones researchgate.net |

| Catalyst | Stoichiometric oxidants, heavy metal catalysts | Organocatalysts, photoredox catalysts, enzymes |

| Starting Material | Alkenes | Alkanes (via C-H activation), biomass-derived feedstocks |

| Byproducts | Significant salt waste, toxic organic byproducts | Water, nitrogen gas, recyclable catalysts |

Exploration of New Catalytic Systems for Selective Transformations

The high ring strain of N-acyl aziridines makes them susceptible to ring-opening reactions, providing access to a wide array of functionalized amine compounds. sioc-journal.cnresearchgate.net Future research is focused on developing new catalytic systems that can control the regioselectivity and stereoselectivity of these transformations with high precision.

Key Research Thrusts:

Lewis Acid Catalysis: While Lewis acids are known to promote aziridine ring-opening, research is moving towards developing milder and more selective catalysts. Scandium triflate (Sc(OTf)₃), for example, has been shown to be effective in promoting the ring-opening of N-activated aziridines with high stereospecificity. chemrxiv.org The application of such catalysts to reactions of Aziridine, 1-hexanoyl- with various nucleophiles is a clear future direction.

Asymmetric Catalysis: Developing chiral catalysts that can differentiate between the two ring carbons is a major goal. This would allow for the enantioselective synthesis of complex, chiral molecules from achiral Aziridine, 1-hexanoyl-. Chiral Rhodium(III) complexes have shown promise in synthesizing chiral aziridines from simple alkenes, and similar principles could be applied to the transformation of existing aziridines. researchgate.net

Dual Catalysis: Combining two different types of catalysts to perform sequential or cascade reactions in one pot is an emerging trend. For example, a Lewis acid could activate the aziridine for ring-opening, while a transition metal catalyst facilitates a subsequent cross-coupling reaction, all starting from Aziridine, 1-hexanoyl-.

Expansion of Aziridine, 1-hexanoyl- Applications in Materials Science

The applications of N-acyl aziridines have been predominantly in organic synthesis and medicinal chemistry. sioc-journal.cnresearchgate.net A significant area for future growth is their use as building blocks in materials science.

Key Research Thrusts:

Polymer Chemistry: N-acyl aziridines can serve as monomers for ring-opening polymerization to create novel polyamines. The hexanoyl group in Aziridine, 1-hexanoyl- could impart specific properties, such as hydrophobicity or altered solubility, to the resulting polymer. Future work will involve exploring controlled polymerization techniques to produce polymers with defined molecular weights and architectures.

Functional Coatings and Adhesives: The reactive nature of the aziridine ring makes it an excellent candidate for cross-linking applications. Aziridine, 1-hexanoyl- could be incorporated into polymer formulations to act as a cross-linker, improving the mechanical properties, thermal stability, and adhesion of coatings and films.

Smart Materials: The aziridine ring can be designed to open in response to specific stimuli (e.g., pH, light, temperature). This opens the door to creating "smart" materials where, for instance, a material's properties could change upon exposure to a certain trigger, a concept valuable for drug delivery systems or self-healing materials.

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of Aziridine, 1-hexanoyl- is crucial for rational design and optimization. Advanced computational and experimental techniques are becoming central to this effort.

Key Research Thrusts:

In-Situ Spectroscopy: Techniques like real-time NMR and IR spectroscopy can be used to observe reactive intermediates and transition states, providing direct evidence for proposed reaction pathways. This is particularly important for the often fast and complex ring-opening reactions of aziridines.

Density Functional Theory (DFT) Modeling: Computational chemistry, particularly DFT, allows researchers to model reaction profiles, predict the most likely pathways, and understand the factors controlling selectivity. msu.edu For Aziridine, 1-hexanoyl-, modeling could predict how the hexanoyl group influences the electronic structure of the aziridine ring and its reactivity towards different nucleophiles. utoronto.ca

Conformational Analysis: The conformation of the N-acyl group relative to the aziridine ring can significantly impact reactivity. rsc.orgscholaris.ca Advanced NMR techniques (like NOE) combined with computational modeling can elucidate the preferred conformations of Aziridine, 1-hexanoyl- in solution, explaining observed stereochemical outcomes in its reactions. rsc.orgsemanticscholar.org

| Investigation Technique | Information Gained | Application to Aziridine, 1-hexanoyl- |

| Computational Modeling (DFT) | Transition state energies, reaction pathways, electronic properties. msu.edu | Predicting regioselectivity of ring-opening; designing more effective catalysts. |

| In-Situ NMR/IR | Identification of transient intermediates, reaction kinetics. | Confirming the mechanism of catalytic transformations; optimizing reaction conditions. |

| Advanced NMR (NOE) | Through-space atomic proximities, solution-state conformation. scholaris.ca | Determining the preferred 3D structure and its influence on stereoselective reactions. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable safer, more efficient production, the chemistry of Aziridine, 1-hexanoyl- is poised for integration with modern automation technologies.

Key Research Thrusts:

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch flasks offers superior control over reaction parameters like temperature and mixing, and enhances safety, which is particularly relevant for handling strained and potentially energetic molecules like aziridines. acsmedchem.org The synthesis of Aziridine, 1-hexanoyl- and its subsequent transformations could be optimized rapidly using flow chemistry platforms. acsmedchem.orgscispace.com

High-Throughput Experimentation (HTE): Automated platforms can perform hundreds of reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions for any given transformation of Aziridine, 1-hexanoyl-.

Machine Learning-Guided Optimization: By combining HTE with machine learning algorithms, future platforms could intelligently explore the reaction space. The system could learn from previous results to predict the optimal conditions for a desired outcome, drastically reducing the time and resources required for process development. This automated optimization is a key trend in early-phase drug discovery and chemical synthesis. acsmedchem.org

Q & A

Q. Table 1: Comparison of Reaction Conditions

Basic: How should researchers characterize 1-hexanoylaziridine derivatives to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify aziridine ring protons (δ 1.8–2.5 ppm) and hexanoyl carbonyl signals (δ 170–175 ppm). -NMR is critical for phosphonylated derivatives (δ 15–25 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks and fragmentation patterns. For example, [M+H] for CHNO is 170.1281 .

- X-ray Crystallography : Resolve stereochemical ambiguities in aziridine rings, particularly for chiral centers introduced during synthesis .

Advanced: What mechanistic insights explain contradictory regioselectivity outcomes in aziridine ring-opening reactions?

Methodological Answer:

Contradictions arise from competing pathways:

- Chelation Control : Lithium ions (LiHMDS) stabilize intermediates, favoring α-methylene-gem-bisphosphonate formation over ring-opening (e.g., 96:4 regioisomeric ratio) .

- Steric vs. Electronic Effects : Bulky N-protecting groups (e.g., N-Boc) sterically hinder nucleophilic attack, while electron-withdrawing groups (e.g., Cbz) polarize the aziridine ring, directing attack to the less substituted carbon .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, whereas nonpolar solvents favor alternative pathways .

Q. Resolution Strategy :

Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

Use isotopic labeling (-CO₂) to track insertion pathways .

Compare DFT-calculated transition states with experimental outcomes .

Advanced: How can researchers address discrepancies in reported biological activities of aziridine derivatives?

Methodological Answer:

Discrepancies often stem from:

- Sample Purity : Trace impurities (e.g., unreacted aziridine) may confound bioassays. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) modulate aziridine reactivity. Standardize protocols across replicates .

- Epimerization : Chiral aziridines may racemize under biological conditions. Monitor stereochemical stability via circular dichroism (CD) .

Q. Table 2: Common Pitfalls and Mitigation Strategies

Advanced: What novel methodologies are emerging for sustainable aziridine functionalization?

Methodological Answer:

Recent advances align with SDG12 (sustainable chemistry):

- Biocatalysis : The TqaF enzyme catalyzes aziridine hydrolysis with high stereoselectivity, avoiding harsh reagents .

- Photochemical Activation : Visible-light-mediated nitrene transfer enables aziridine synthesis at ambient conditions, reducing energy use .

- Electrochemical Methods : Direct aziridine phosphorylation via anodic oxidation eliminates stoichiometric oxidants .

Q. Design Considerations :

- Prioritize atom economy (e.g., one-pot reactions reduce waste) .

- Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

Basic: How should researchers formulate hypothesis-driven questions for aziridine studies?

Methodological Answer:

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Example PICO : Does N-hexanoyl substitution (Intervention) improve the hydrolytic stability (Outcome) of aziridines (Population) compared to acetyl derivatives (Comparison)?

- FINER Evaluation : Ensure the question is novel (e.g., unexplored aziridine-phosphonate hybrids) and feasible (e.g., access to LiHMDS) .

Advanced: How to design experiments resolving conflicting data on aziridine ring-opening mechanisms?

Methodological Answer:

Control Experiments : Compare reaction outcomes with/without Li⁺ ions to test chelation hypotheses .

Isotope Labeling : Use -H₂O to track nucleophilic attack sites .

Computational Modeling : Calculate activation barriers for competing pathways (e.g., Gaussian09 with M06-2X/6-31G**) .

Cross-Validation : Replicate results using alternative catalysts (e.g., TBAB vs. TBACl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.